Benzeneethanimidamide, 2-bromo-N-hydroxy-
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Overview
Description
Benzeneethanimidamide, 2-bromo-N-hydroxy- is a chemical compound with the molecular formula C8H9BrN2O. It is characterized by the presence of a benzene ring, an ethanimidamide group, a bromine atom, and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanimidamide, 2-bromo-N-hydroxy- typically involves the bromination of benzeneethanimidamide followed by the introduction of a hydroxy group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The hydroxy group can be introduced through a subsequent reaction with hydroxylamine or a similar reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzeneethanimidamide, 2-bromo-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution with an amino group would result in an amino-substituted benzeneethanimidamide .
Scientific Research Applications
Benzeneethanimidamide, 2-bromo-N-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Benzeneethanimidamide, 2-bromo-N-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Benzeneethanimidamide
- Benzeneethanimidamide, 2-chloro-N-hydroxy-
- Benzeneethanimidamide, 2-fluoro-N-hydroxy-
Comparison: Benzeneethanimidamide, 2-bromo-N-hydroxy- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom is larger and more polarizable, which can influence the compound’s chemical behavior and interactions with other molecules .
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-N'-hydroxy-2-phenylethanimidamide |
InChI |
InChI=1S/C8H9BrN2O/c9-7(8(10)11-12)6-4-2-1-3-5-6/h1-5,7,12H,(H2,10,11) |
InChI Key |
GPAFYGOUYVFVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)N)Br |
Origin of Product |
United States |
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